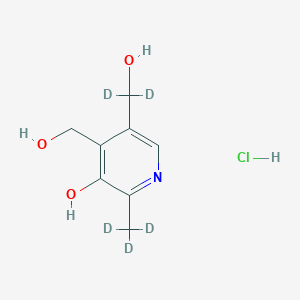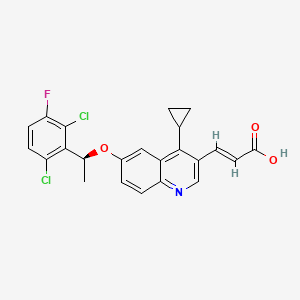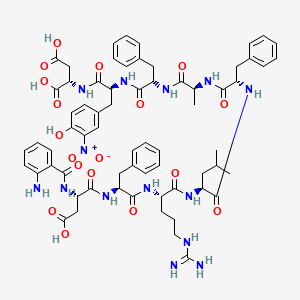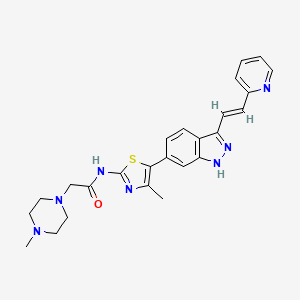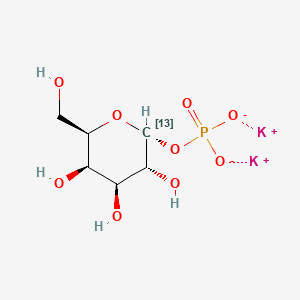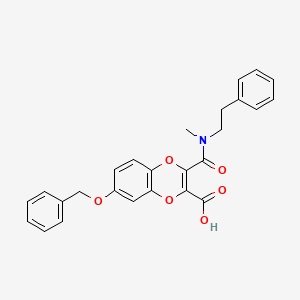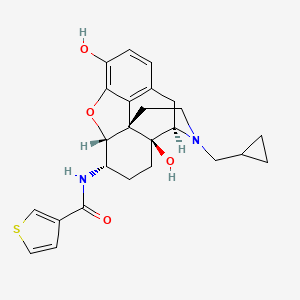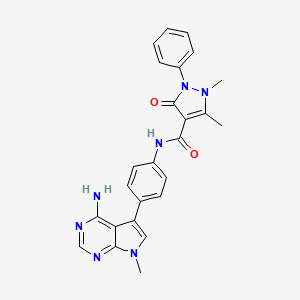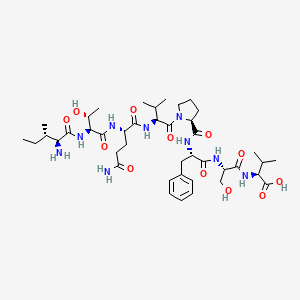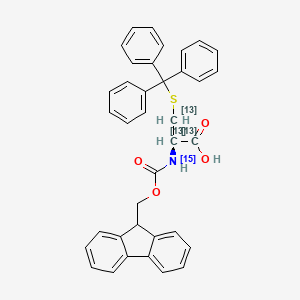
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is a labeled derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and a trityl (Trt) group at the thiol side chain. The isotopic labeling with carbon-13 and nitrogen-15 makes it valuable for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N typically involves the following steps:
Fmoc Protection: The cysteine is first protected at the N-terminal with the Fmoc group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Trityl Protection: The thiol group of cysteine is then protected with a trityl group. This is done by reacting the Fmoc-protected cysteine with trityl chloride in the presence of a base.
Isotopic Labeling: The isotopic labeling with carbon-13 and nitrogen-15 is incorporated during the synthesis of the cysteine precursor, which is then used in the above protection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of isotopically labeled cysteine.
Protection Steps: Sequential protection of the N-terminal and thiol groups.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid (TFA).
Oxidation: Formation of disulfide bonds by oxidizing the thiol group.
Substitution: Nucleophilic substitution reactions involving the thiol group.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Oxidation: Hydrogen peroxide or iodine for disulfide bond formation.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Deprotected Cysteine: After removal of protecting groups.
Disulfide-Linked Peptides: Formed through oxidation reactions.
Substituted Cysteine Derivatives: Resulting from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of labeled peptides.
Biology: Utilized in studying protein structure and dynamics through NMR spectroscopy.
Medicine: Employed in the development of labeled peptides for diagnostic imaging.
Industry: Applied in the synthesis of complex peptides and proteins for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N involves its incorporation into peptides and proteins. The Fmoc group protects the N-terminal during peptide synthesis, while the Trt group protects the thiol group. Upon deprotection, the free thiol group can form disulfide bonds, contributing to the stability and functionality of the synthesized peptides. The isotopic labels allow for detailed structural and dynamic studies using NMR spectroscopy.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Acm)-OH: Another cysteine derivative with acetamidomethyl (Acm) protection.
Fmoc-Cys(Mmt)-OH: Cysteine derivative with monomethoxytrityl (Mmt) protection.
Fmoc-Cys(StBu)-OH: Cysteine derivative with tert-butyl (StBu) protection.
Uniqueness
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is unique due to its isotopic labeling, which makes it particularly valuable for NMR spectroscopy and mass spectrometry studies. The combination of Fmoc and Trt protection ensures efficient peptide synthesis with minimal side reactions.
Propiedades
Fórmula molecular |
C37H31NO4S |
|---|---|
Peso molecular |
589.7 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-tritylsulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25+1,34+1,35+1,38+1 |
Clave InChI |
KLBPUVPNPAJWHZ-OUVSSECZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
